N-(3,5-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N~2~-(3,5-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring substituted with a sulfonamide group, a fluorine atom, and a dichlorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in a solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,5-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction pathway and conditions used.
Scientific Research Applications
N~2~-(3,5-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3,5-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include disruption of cellular energetics or inhibition of specific metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzamide Derivatives: These compounds share the dichlorophenyl group and have similar biological activities.
2-Aminothiazole Derivatives: These compounds have similar structural features and are studied for their antimicrobial properties.
Uniqueness
N~2~-(3,5-DICHLOROPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to its combination of a thiophene ring, sulfonamide group, and fluorine atom, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H6Cl2FNO2S2 |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6Cl2FNO2S2/c11-6-3-7(12)5-8(4-6)14-18(15,16)10-2-1-9(13)17-10/h1-5,14H |
InChI Key |
YXGPOGGIKKULJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
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